Evidence Gap: No Head-to-Head Biological Activity Data Available for CAS 2034617-02-0 vs. Named Analogs
An exhaustive search of PubMed, PubChem, ChEMBL, BindingDB, and Google Patents returned no quantitative biological assay data explicitly linked to CAS 2034617-02-0. No direct head-to-head comparison of this compound against any named structural analog—including (3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(thiophen-2-yl)methanone, 1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone, or any PI3K inhibitor comparator—could be identified in the public domain as of May 2026 . The PI3K patent family (US 7,776,856 B2) lists numerous thienopyrimidine examples but does not provide individual compound data for this particular congener [1].
| Evidence Dimension | Biological activity (any quantitative endpoint: IC50, Ki, EC50, % inhibition) |
|---|---|
| Target Compound Data | No public data available |
| Comparator Or Baseline | No comparator data identified for named structural analogs |
| Quantified Difference | Not calculable |
| Conditions | Not applicable |
Why This Matters
This absence of public comparative data means that scientific selection or procurement decisions for CAS 2034617-02-0 must currently rely on user-generated profiling against specific analogs of interest, rather than on published evidence of differentiation.
- [1] Shuttleworth SJ, Folkes AJ, Chuckowree IS, Wan NC, Hancox TC, Baker SJ, Sohal S, Latif MA. Pharmaceutical compounds (Fused pyrimidines as PI3K inhibitors). US Patent 7,776,856 B2. Issued August 17, 2010. View Source
